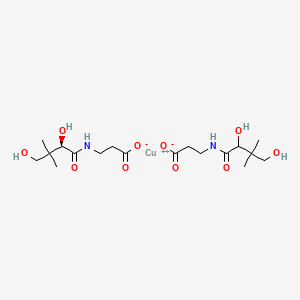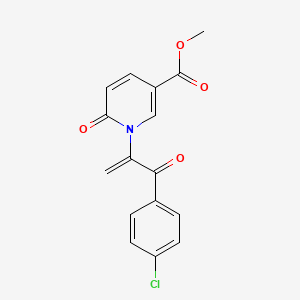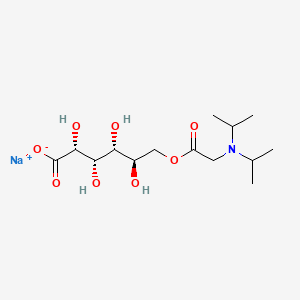
D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt: is a chemical compound with the molecular formula C14H25NO9Na. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used in analytical chemistry for separation and analysis purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt typically involves esterification reactions. The process begins with D-Gluconic acid and N,N-diisopropylglycine as the starting materials. The esterification reaction is catalyzed by acidic or basic conditions, often using reagents like sulfuric acid or sodium hydroxide. The reaction is carried out under controlled temperatures to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions: D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: In analytical chemistry, D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .
Biology: The compound is utilized in biochemical assays and studies involving enzyme kinetics and metabolic pathways .
Medicine: In the medical field, it is explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
作用机制
The mechanism of action of D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release D-Gluconic acid and N,N-diisopropylglycine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular processes .
相似化合物的比较
- D-Gluconic acid, 6-ester with N,N-dimethylglycine, calcium salt (2:1)
- D-Gluconic acid, 6-ester with N,N-diisopropylglycine, calcium salt (2:1)
Comparison: Compared to its similar compounds, D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt exhibits unique properties such as higher solubility in water and distinct reactivity patterns. These characteristics make it particularly suitable for specific applications in analytical chemistry and industrial processes .
属性
CAS 编号 |
93981-18-1 |
|---|---|
分子式 |
C14H26NNaO8 |
分子量 |
359.35 g/mol |
IUPAC 名称 |
sodium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C14H27NO8.Na/c1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22;/h7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22);/q;+1/p-1/t9-,11-,12+,13-;/m1./s1 |
InChI 键 |
XBXQEPCEJCWPKQ-HHBTZVFLSA-M |
手性 SMILES |
CC(C)N(CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)C(C)C.[Na+] |
规范 SMILES |
CC(C)N(CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O)C(C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


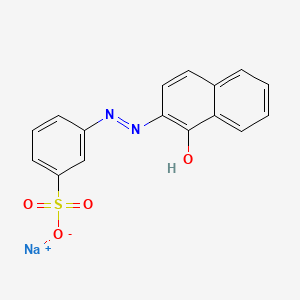
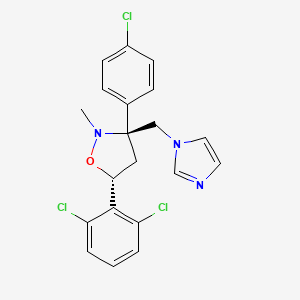
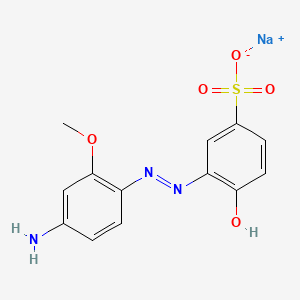
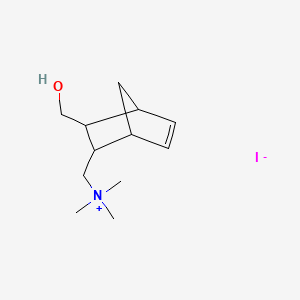
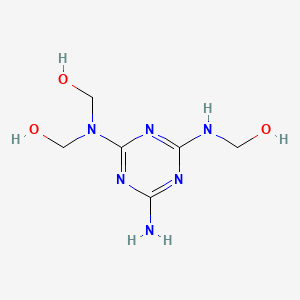
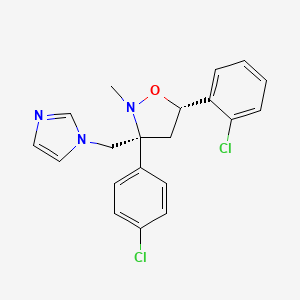
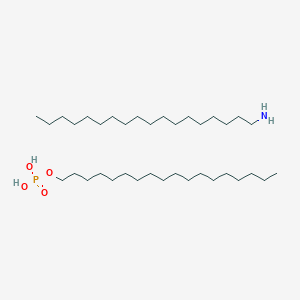
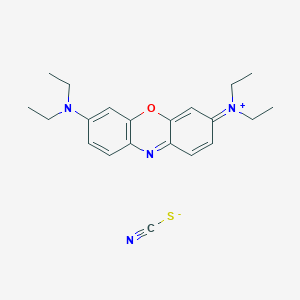

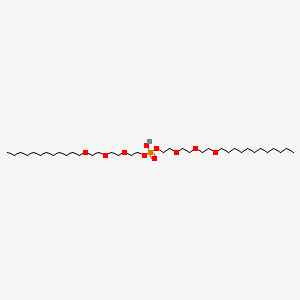
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
